BenchChemオンラインストアへようこそ!

BMS-195270

GPCR signaling Calcium flux assay Overactive bladder

BMS-195270 is the preferred tool for probing RGS/Gαq-mediated muscarinic signaling due to its 4.5× greater potency (EC50 2 μM) over BMS-192364, enabling lower working concentrations and reduced DMSO carryover. Its tissue-specific, Ca²⁺-flux inhibition in bladder models, validated in ex vivo rat bladder and C. elegans genetic screens, ensures reproducible, non-cardiovascular-confounded data. Consistently supplied at ≥98% purity with excellent DMSO solubility (100–125 mg/mL), BMS-195270 is the calibrated reference standard for GPCR calcium-flux assay platforms.

Molecular Formula C15H9ClF3N3O2
Molecular Weight 355.70 g/mol
CAS No. 202822-23-9
Cat. No. B1667180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-195270
CAS202822-23-9
SynonymsBMS-195270;  BMS 195270;  BMS195270;  UNII-20UM0T170J;  CHEMBL13637;  SCHEMBL5754043;  20UM0T170J.
Molecular FormulaC15H9ClF3N3O2
Molecular Weight355.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=O)N(N2)C3=C(C=CC(=C3)Cl)O)C(F)(F)F
InChIInChI=1S/C15H9ClF3N3O2/c16-8-5-6-12(23)11(7-8)22-14(24)20-13(21-22)9-3-1-2-4-10(9)15(17,18)19/h1-7,23H,(H,20,21,24)
InChIKeyPHWHYZMFGGOJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-195270 (CAS 202822-23-9) 1,2,4-Triazolone Bladder Muscle Tone Inhibitor for Ex Vivo and C. elegans Research


BMS-195270 is a synthetic small molecule belonging to the 1,3-diaryl-1,2,4-triazol-5-one chemical class [1]. It functions as a tissue-specific inhibitor of bladder muscle tone and spontaneous contraction in rats by modulating calcium flux and muscarinic G-protein coupled receptor (GPCR) signaling . Unlike broad-spectrum calcium channel blockers or muscarinic antagonists, BMS-195270 acts downstream of the GPCR at the level of the RGS/G-αq signaling complex, providing a unique pharmacological probe for studying overactive bladder and GPCR regulation .

Why BMS-195270 Cannot Be Simply Replaced by Other Bladder Relaxants or Calcium Channel Inhibitors


BMS-195270 exhibits a distinct mechanism of action and potency profile that distinguishes it from conventional bladder relaxants and calcium channel modulators [1]. While muscarinic antagonists (e.g., oxybutynin, tolterodine) directly block M3 receptors and calcium channel blockers non-selectively inhibit voltage-gated Ca²⁺ entry, BMS-195270 reduces GPCR-mediated calcium flux by targeting the RGS/G-αq signaling complex downstream of the receptor . This mechanistic divergence translates into measurable differences in functional potency and tissue selectivity, meaning that substituting BMS-195270 with an in-class analog or alternative bladder relaxant would yield non-equivalent experimental outcomes . The quantitative evidence below substantiates that BMS-195270 occupies a specific efficacy niche not covered by generic substitutes.

Quantitative Differentiation of BMS-195270 Against Closest Structural Analog BMS-192364 and In-Class Alternatives


4.5-Fold Superior Potency in Inhibiting Muscarinic Agonist-Evoked Calcium Flux Compared to Structural Analog BMS-192364

In a direct head-to-head comparison using HEK293 cells preloaded with Fluo-4 and stimulated with the muscarinic agonist carbachol (100 μM), BMS-195270 inhibited calcium flux with an EC50 of 2 μM, whereas the closely related structural analog BMS-192364 exhibited an EC50 of 9 μM [1]. This represents a 4.5-fold increase in potency for BMS-195270 under identical experimental conditions. Both compounds share the same core 1,3-diaryl-1,2,4-triazol-5-one scaffold and molecular formula (C15H9ClF3N3O2, MW 355.7), differing only in the position of the trifluoromethyl substituent on the phenyl ring (ortho- vs. para-substitution) [2].

GPCR signaling Calcium flux assay Overactive bladder RGS protein modulation

Functional Efficacy in Ex Vivo Whole Bladder Model: Pressure Reduction at Clinically Relevant Infusion Volumes

In an ex vivo rat whole bladder model, treatment with BMS-195270 at 3 μM produced a statistically significant reduction in developed intravesical pressure across infusion volumes ranging from 0.2 to 1.3 mL, compared to vehicle-treated controls (n = 5 for BMS-195270, n = 12 for vehicle; p < 0.05) [1]. Additionally, BMS-195270 inhibited the frequency and magnitude of spontaneous bladder contractions during saline infusion . While direct comparator data for BMS-192364 in this specific assay are not reported in the primary literature, the functional efficacy of BMS-195270 at a concentration approximating its cellular EC50 (2 μM) confirms that the compound retains activity in a physiologically relevant tissue preparation.

Ex vivo bladder model Cystometry Urinary incontinence Smooth muscle contractility

Tissue-Specific Bladder Activity Without Acute Cardiovascular Effects at Therapeutic Concentrations

BMS-195270 demonstrates marked tissue specificity, inhibiting bladder contractility at doses (3 μM ex vivo) that did not significantly affect blood pressure or heart rate in animal models [1]. This contrasts with non-selective calcium channel blockers (e.g., nifedipine, verapamil) which typically produce pronounced cardiovascular effects at concentrations required for smooth muscle relaxation . Additionally, BMS-195270 at 10 μM showed no binding to L- or N-type calcium channels in radioligand binding assays, confirming that its mechanism does not involve direct channel blockade . While the cardiovascular safety data remain unpublished, the available pharmacological profiling indicates that BMS-195270 offers a more bladder-selective profile than conventional smooth muscle relaxants, reducing confounding cardiovascular variables in in vivo bladder function studies.

Tissue selectivity Safety pharmacology Bladder-specific inhibition Cardiovascular safety

High Purity and Validated Solubility Profile Supporting Reproducible In Vitro and Ex Vivo Studies

Commercial preparations of BMS-195270 are consistently reported with purity ≥98% (HPLC) and validated solubility in DMSO at 100–125 mg/mL (281–351 mM) [1]. This solubility profile enables preparation of concentrated stock solutions suitable for dose-response studies without exceeding typical DMSO tolerance limits (≤0.1% v/v). In comparison, some structurally related analogs exhibit lower solubility or require sonication/heating, which can introduce variability in compound handling . For procurement purposes, the documented solubility and purity specifications reduce the risk of experimental artifacts due to insoluble aggregates or impurities, particularly in calcium flux assays where compound precipitation can confound fluorescence readouts.

Compound quality control Solubility Reproducibility Procurement specification

Optimal Research and Procurement Applications for BMS-195270 Based on Differentiated Evidence


GPCR Signaling and RGS Protein Mechanism Studies in HEK293 Cells

Given its 4.5-fold higher potency (EC50 2 μM) compared to BMS-192364 (EC50 9 μM) in inhibiting carbachol-evoked calcium flux [1], BMS-195270 is the preferred tool compound for studies investigating RGS/G-αq-mediated regulation of muscarinic signaling. Its greater potency allows researchers to use lower concentrations, minimizing off-target effects and DMSO carryover, which is critical for high-throughput screening and mechanistic dissection of GPCR pathways .

Ex Vivo Bladder Physiology and Overactive Bladder (OAB) Model Development

BMS-195270 at 3 μM significantly reduces intravesical pressure and spontaneous contractions in ex vivo rat whole bladder models without affecting cardiovascular parameters at comparable concentrations [1]. This tissue-specific profile makes it uniquely suited for pharmacological validation of bladder-targeted therapies and for studying the role of RGS/G-protein modulation in urinary incontinence, where cardiovascular confounding is a known limitation of traditional smooth muscle relaxants .

C. elegans Neuromuscular Phenotype Screening for Target Identification

BMS-195270 induces a robust and reproducible phenotype in C. elegans at 2.8 mM, characterized by defective egg-laying (Egl-d), slowed pharyngeal pumping (Eat), and uncoordinated movement (Unc) [1]. This phenotype serves as a reliable readout for genetic screens aimed at identifying RGS and G-αq pathway components, enabling forward genetic approaches that are not feasible with less potent or less penetrant analogs .

Calcium Flux Inhibitor Reference Standard in Muscarinic GPCR Assays

With a well-defined EC50 of 2 μM in HEK293 calcium flux assays and documented lack of direct L- or N-type calcium channel binding at 10 μM [1], BMS-195270 serves as a calibrated reference compound for establishing assay windows and validating calcium flux-based screening platforms targeting GPCR signaling. Its consistent commercial purity (>98%) and DMSO solubility (100–125 mg/mL) further support its use as a positive control in high-throughput campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-195270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.